![molecular formula C12H16N2O3S B4434984 N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434984.png)
N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMN082 and is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7).
Mechanism of Action
N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). Activation of mGluR7 has been shown to have neuroprotective effects and to regulate neurotransmitter release. N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has been found to enhance the activity of mGluR7, leading to increased neuroprotective effects and regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter GABA in the brain, which has a calming effect and can help to reduce anxiety and depression. It has also been found to reduce the release of glutamate, which can be neurotoxic in high concentrations.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide in lab experiments is its selectivity for mGluR7. This allows for specific targeting of this receptor and can help to avoid unwanted effects on other receptors. However, one limitation is that it may not be suitable for all experiments, as its effects are limited to the regulation of neurotransmitter release and may not be relevant for all research areas.
Future Directions
There are several potential future directions for research on N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use in the treatment of anxiety and depression. More research is needed to determine its effects on these conditions and to identify any potential side effects. Additionally, further research is needed to determine the full range of biochemical and physiological effects of N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide and to identify any other potential applications for this compound.
Scientific Research Applications
N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has been used in various scientific research studies due to its potential applications. It has been found to have neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-4-7-13-12(15)10-5-6-11(9(2)8-10)14-18(3,16)17/h4-6,8,14H,1,7H2,2-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNNEAMMUGFCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC=C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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